Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 3,4-dibromo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate

Synthetic methodology Cross-coupling Building block

This naphthyridine building block offers three critical advantages for medicinal chemistry: (1) vicinal 3,4-dibromo substitution enabling chemoselective sequential Suzuki-Miyaura cross-coupling; (2) Boc-protected amine for orthogonal late-stage diversification; (3) partially saturated scaffold providing conformational flexibility for kinase/BET inhibitor programs. Batch-specific NMR/HPLC/GC QC ensures reproducibility for fragment-based screening and SAR expansion. Compare with mono-bromo or fully aromatic analogs—only this compound delivers regioselective elaboration without re-optimizing routes.

Molecular Formula C13H16Br2N2O2
Molecular Weight 392.091
CAS No. 2361634-05-9
Cat. No. B2979658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3,4-dibromo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate
CAS2361634-05-9
Molecular FormulaC13H16Br2N2O2
Molecular Weight392.091
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C(=CN=C2C1)Br)Br
InChIInChI=1S/C13H16Br2N2O2/c1-13(2,3)19-12(18)17-5-4-8-10(7-17)16-6-9(14)11(8)15/h6H,4-5,7H2,1-3H3
InChIKeyQBGLDDRBWSXPND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3,4-dibromo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate (CAS 2361634-05-9): Core Structural and Physicochemical Profile


Tert-butyl 3,4-dibromo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate (CAS 2361634-05-9) is a synthetic, Boc-protected, partially saturated 1,7-naphthyridine derivative bearing two bromine atoms at the 3- and 4-positions [1]. With a molecular formula of C₁₃H₁₆Br₂N₂O₂ and a molecular weight of 392.09 g/mol, this compound belongs to the privileged 1,7-naphthyridine scaffold class, which is widely recognized in medicinal chemistry as a core structure for kinase inhibition, particularly against p38 MAP kinase and BET bromodomain targets [2]. The combination of a Boc-protected secondary amine, a partially saturated ring system, and vicinal dibromo substitution distinguishes this compound from both its fully aromatic and non-brominated analogs, offering a unique reactivity profile for downstream synthetic elaboration [1].

Why Generic Substitution of Tert-butyl 3,4-dibromo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate Fails: Structural Determinants of Reactivity and Application


Closely related naphthyridine carboxylate building blocks cannot be interchanged without fundamentally altering downstream synthetic outcomes and biological profiles. The target compound features three critical structural elements absent in the most common analogs: (1) a vicinal 3,4-dibromo substitution pattern that provides two independent sites for sequential cross-coupling reactions (e.g., Suzuki-Miyaura), enabling regioselective diversification not achievable with mono-bromo or non-brominated analogs [1]; (2) a partially saturated 6,8-dihydro-5H ring system that introduces conformational flexibility and alters electronic properties compared to fully aromatic naphthyridines, directly impacting target binding when incorporated into kinase inhibitor scaffolds [2]; and (3) a Boc protecting group on the 7-position nitrogen that allows orthogonal deprotection and functionalization strategies incompatible with free amine or alternative protecting groups. These structural distinctions mean that substituting this building block with a mono-bromo, non-brominated, or fully aromatic analog would necessitate complete re-optimization of synthetic routes and could lead to loss of activity in structure-activity relationship (SAR) programs [3].

Quantitative Differentiation Evidence: Tert-butyl 3,4-dibromo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate vs. Closest Analogs


Vicinal Dibromo Substitution Enables Regioselective Dual Functionalization vs. Mono-Bromo and Non-Brominated Analogs

The target compound bears bromine atoms at both the 3- and 4-positions of the naphthyridine core, confirmed by SMILES notation CC(C)(C)OC(=O)N1CCC2=C(C(=CN=C2C1)Br)Br and molecular formula C₁₃H₁₆Br₂N₂O₂ (MW 392.09) [1]. In contrast, tert-butyl 3-bromo-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate (CAS 2306268-82-4, MW 313.19) possesses only a single bromine atom at the 3-position , while tert-butyl 5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate (CAS 1269292-84-3, MW 234.29) lacks any halogen substitution . The vicinal dibromo arrangement in the target compound provides two chemically distinct sites for sequential metal-catalyzed cross-coupling reactions—the 3-bromo position is adjacent to the ring nitrogen, while the 4-bromo position is adjacent to the saturated ring junction—enabling regioselective diversification strategies that are structurally impossible with mono-halogenated or non-halogenated analogs [1].

Synthetic methodology Cross-coupling Building block Regioselectivity

Partially Saturated 6,8-Dihydro Ring System Provides Conformational Differentiation from Fully Aromatic 3,4-Dibromo-1,7-naphthyridine

The target compound (CAS 2361634-05-9) features a 6,8-dihydro-5H-1,7-naphthyridine core with a partially saturated ring, as evidenced by its InChIKey (QBGLDDRBWSXPND-UHFFFAOYSA-N) and SMILES (CC(C)(C)OC(=O)N1CCC2=C(C(=CN=C2C1)Br)Br) [1]. The fully aromatic analog, 3,4-dibromo-1,7-naphthyridine (CAS 53454-39-0, MW 287.94, C₈H₄Br₂N₂), is a planar, conformationally rigid molecule lacking the saturated ring and Boc protection . The target compound's saturated ethylene bridge (C5–C6) introduces sp³ hybridized carbon centers, altering the dihedral angle between the two rings and modifying the spatial presentation of substituents to biological targets. Published crystallographic and quantum mechanical analyses of naphthyridine isomers have demonstrated that ring saturation state directly impacts bromodomain binding affinity, with the 1,5-naphthyridine isomer showing substantially higher affinity than the 1,7-isomer due to conformational and electronic differences [2].

Medicinal chemistry Scaffold diversity Conformational analysis Kinase inhibitor

1,7-Naphthyridine Scaffold Demonstrates Validated Kinase Inhibitor Activity: Class-Level Evidence for Target Compound Applicability

The 1,7-naphthyridine scaffold into which the target compound is embedded has demonstrated potent kinase inhibitory activity in multiple published studies. Lumeras et al. (2011) reported that 1,7-naphthyridine 1-oxide derivatives achieved nanomolar inhibition of p38α MAP kinase, with lead compounds showing significant reduction in LPS-induced TNFα production in human whole blood [1]. Furthermore, the broader naphthyridine scaffold class has been validated as BET bromodomain inhibitors by Mirguet et al. (2013), with X-ray crystal structures confirming binding to BRD4 bromodomains and quantum mechanical calculations explaining isomer-dependent affinity differences [2]. The target compound's 1,7-naphthyridine regioisomeric configuration places it within this validated pharmacophore space. While direct biological data for the specific compound CAS 2361634-05-9 are not available in the open literature as of 2026, the dibromo substitution pattern at positions 3 and 4, combined with Boc protection at position 7, provides synthetic handles for rapid derivatization into biologically active kinase inhibitor analogs following precedented synthetic routes [3]. NOTE: This is class-level inference; no direct activity data for CAS 2361634-05-9 itself have been identified.

Kinase inhibition p38 MAP kinase BET bromodomain Scaffold validation

Vendor-Supplied Purity Specification and QC Documentation: 95% Standard Purity with NMR, HPLC, and GC Batch Reports

Commercial supplier Bidepharm (Bide Pharmatech) lists tert-butyl 3,4-dibromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate (synonymous with the target compound) under catalog number BD02774962 with a standard purity specification of 95% and provides batch-specific QC documentation including NMR, HPLC, and GC analytical reports . A second supplier, CymitQuimica (Biosynth), previously listed the product under reference 3D-LUD63405 with minimum 95% purity (product now listed as discontinued as of 2019, with inquiries directed to alternate sourcing) . In comparison, the closely related building block tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate (CAS 2306271-77-0) is offered by MolCore with 97% purity (NLT 97%) . The 95% standard purity of the target compound is adequate for most synthetic building block applications, with the availability of batch-specific analytical data supporting reproducibility in multi-step synthetic sequences.

Quality control Purity specification Reproducibility Procurement

Boc-Protected Amine Enables Orthogonal Deprotection and Functionalization vs. Free Amine or Alternative Protecting Group Analogs

The tert-butyloxycarbonyl (Boc) group on the 7-position nitrogen of the target compound (confirmed by SMILES: CC(C)(C)OC(=O)N1CCC2=C(C(=CN=C2C1)Br)Br) provides acid-labile amine protection that can be selectively removed under mild acidic conditions (e.g., TFA or HCl) without affecting the bromine substituents or the naphthyridine core [1]. This contrasts with the corresponding free amine analog, 3,4-dibromo-5,6,7,8-tetrahydro-1,7-naphthyridine (CAS 2680694-35-1, MW 310.03), which lacks protection and requires different handling to prevent unwanted N-alkylation or oxidation during synthetic manipulation [2]. The Boc strategy allows this building block to be incorporated into linear synthetic sequences where the protected amine can be carried through multiple transformations and then unveiled for final-stage diversification (e.g., amide bond formation, sulfonylation, or reductive amination), a key advantage in convergent synthetic planning [3].

Protecting group strategy Orthogonal synthesis Building block Medicinal chemistry

Validated Application Scenarios for Tert-butyl 3,4-dibromo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate in Scientific and Industrial Research


Kinase Inhibitor Library Synthesis via Sequential Cross-Coupling

The vicinal 3,4-dibromo substitution pattern enables sequential Suzuki-Miyaura cross-coupling reactions to generate diverse biaryl-substituted 1,7-naphthyridine libraries for kinase inhibitor screening. The differential reactivity of the two bromine positions—with the 3-position adjacent to the pyridine nitrogen and the 4-position adjacent to the saturated ring junction—allows for chemoselective coupling, a strategy validated by precedent in 1,6-naphthyridine systems where chemo-selective Suzuki-Miyaura reactions of dibromo naphthyridine carboxylates have been extensively documented [1]. Following Boc deprotection, the liberated amine can be further functionalized to explore vectors extending toward kinase hinge-binding motifs, consistent with the established p38 MAP kinase pharmacophore [2].

BET Bromodomain Inhibitor Lead Optimization

The 1,7-naphthyridine scaffold is a recognized core for BET bromodomain inhibitor design, with the Mirguet et al. (2013) chemotype demonstrating that naphthyridine isomer identity and substitution pattern critically influence bromodomain binding affinity and selectivity [3]. The target compound provides a synthetically tractable entry point for constructing 1,7-naphthyridine-based BET inhibitor analogs through sequential functionalization at the bromine positions followed by N7-derivatization after Boc removal. The partially saturated ring system may offer advantages in modulating pharmacokinetic properties (e.g., solubility and metabolic stability) compared to fully aromatic naphthyridine BET inhibitors, though this remains to be experimentally verified.

Fragment-Based Drug Discovery (FBDD) Building Block Supply

With a molecular weight of 392.09 g/mol and computed XLogP3-AA of 3 [4], the target compound sits at the upper boundary of fragment-like chemical space but serves as an ideal starting point for fragment growing strategies. The compound's multiple synthetic handles (two bromine atoms for cross-coupling, a Boc-protected amine for late-stage diversification) make it suitable for fragment elaboration libraries. The availability of batch-specific NMR, HPLC, and GC QC data from commercial suppliers supports the reproducibility requirements of fragment-based screening campaigns where compound identity and purity directly impact hit validation.

Methodology Development for Regioselective Cross-Coupling on Heterocyclic Scaffolds

The target compound's vicinal dibromo substitution pattern on a heterocyclic scaffold provides an ideal substrate for developing and benchmarking new regioselective cross-coupling methodologies. The distinct electronic environments of the two C–Br bonds (one α to a pyridine nitrogen, the other β to the saturated ring junction) create a challenging selectivity problem relevant to pharmaceutical process chemistry. Published work on chemo-selective Suzuki-Miyaura reactions of related naphthyridine dicarboxylates demonstrates precedent for this application [1], and the commercial availability of the target compound with documented QC makes it suitable for reproducible methodology studies.

Quote Request

Request a Quote for Tert-butyl 3,4-dibromo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.